Fmoc-O-苄基-L-酪氨酰氯

描述

Synthesis Analysis

Fmoc-amino acid chlorides, such as Fmoc-O-benzyl-L-tyrosyl chloride, can be synthesized through reactions involving Fmoc-protected amino acids with reagents like t-butyldimethylsilyloxy benzotriazole in organic media. This method is notable for its fast, racemization-free coupling, and easy workup and isolation of the product, as demonstrated in the synthesis of β-casomorphin (Tantry, Mathad, & Babu, 2003).

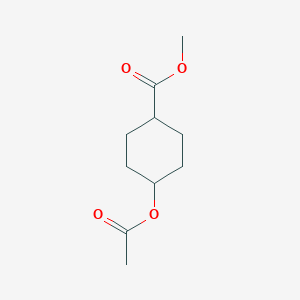

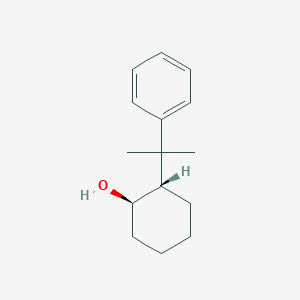

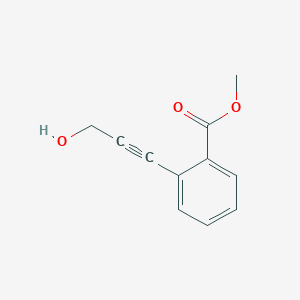

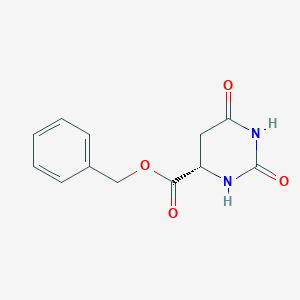

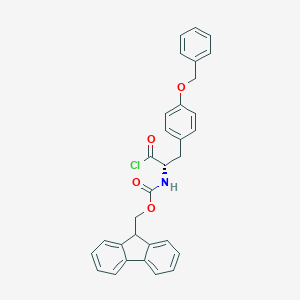

Molecular Structure Analysis

The structural analysis and development of Fmoc-amino acid derivatives, like Fmoc-O-benzyl-L-tyrosyl chloride, have been detailed through various synthesis strategies, demonstrating their utility in producing peptides with specific properties. This includes the synthesis of fluorosulfated tyrosine for the incorporation into peptides, showcasing the adaptability of Fmoc-amino acid chlorides in modifying peptide characteristics (Chen et al., 2016).

Chemical Reactions and Properties

Fmoc-O-benzyl-L-tyrosyl chloride participates in reactions that enable the formation of complex peptide structures without racemization. The use of Fmoc-amino acid chlorides with reagents like 1-hydroxybenzotriazole potassium salt (KOBt) in solid-phase peptide synthesis highlights their effectiveness in producing peptides with high purity and yield, as exemplified in the synthesis of opioid peptides and laminin fragments (Sivanandaiah, Sureshbabu, & Gangadhar, 1994).

Physical Properties Analysis

The physical properties of Fmoc-amino acid derivatives are crucial for their application in peptide synthesis. Studies on the self-assembly and hydrogelation of Fmoc-protected amino acids, including Fmoc-phenylalanine and Fmoc-tyrosine derivatives, shed light on how minimal atomic substitutions can influence self-assembly rates and the rheological properties of the resultant hydrogels (Ryan, Anderson, & Nilsson, 2010).

Chemical Properties Analysis

Fmoc-O-benzyl-L-tyrosyl chloride's chemical properties, particularly its reactivity in peptide bond formation, are central to its role in peptide synthesis. The ability to use Fmoc-amino acid chlorides for rapid and efficient coupling in peptide synthesis, as well as for modifications such as the introduction of fluorosulfated tyrosine into peptides, demonstrates the chemical versatility and utility of these compounds in advancing peptide research and development (Falb, Yechezkel, Salitra, & Gilon, 1999).

科学研究应用

水凝胶的形成和自组装

Fmoc 保护的氨基酸,包括 Fmoc-酪氨酸的衍生物,已显示出在水性溶剂中进行有效的自组装并促进水凝胶化。这些过程受苄基侧链上取代的电子和空间效应的影响,影响自组装速率和所得水凝胶的流变性质。这证明了原子取代可以微调水凝胶剂的性质,以便在生物医学和材料科学中潜在应用 (Ryan、Anderson 和 Nilsson,2010).

分析化学

该衍生物已用于生物胺的衍生化,以便通过高效液相色谱 (HPLC) 测定茶浸液中的生物胺。此应用强调了该试剂在增强复杂生物基质中分析物的可检测性和分辨率方面的效用,从而促进了它们的定量分析 (Brückner、Flassig 和 Kirschbaum,2012).

酶促凝胶化

对 Fmoc-酪氨酸水凝胶酶促自组装的研究强调了通过酶促去磷酸化控制纳米结构水凝胶硬度的能力。这一发现对于开发具有在三维细胞培养中潜在应用的经济高效的凝胶系统具有重要意义 (Thornton、Smith、Merry 和 Ulijn,2009).

复杂肽的合成

该化合物已通过在有机介质中进行偶联反应促进了肽的合成,例如 β-酪啡肽。此应用例证了 Fmoc-氨基酸氯化物在肽合成中的作用,提供了一种快速、无外消旋的方法来构建复杂的肽结构 (Tantry、Mathad 和 Babu,2003).

先进材料和核磁共振波谱

此外,用于核磁共振 (NMR) 光谱的 novel 氨基酸衍生物的合成证明了该化合物在为肽创建高度氟化的氨基酸以增强检测和分析方面的效用 (Tressler 和 Zondlo,2016).

安全和危害

- Irritant : Avoid skin and eye contact. Use appropriate protective gear.

- Toxicity : Handle with care; follow safety protocols.

- Incompatibility : Avoid contact with strong bases and reducing agents.

未来方向

Research on Fmoc-O-benzyl-L-tyrosyl chloride continues to explore its applications in peptide chemistry, drug development, and bioconjugation. Further investigations may focus on optimizing synthetic routes, enhancing stability, and developing novel derivatives.

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-[(2S)-1-chloro-1-oxo-3-(4-phenylmethoxyphenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26ClNO4/c32-30(34)29(18-21-14-16-23(17-15-21)36-19-22-8-2-1-3-9-22)33-31(35)37-20-28-26-12-6-4-10-24(26)25-11-5-7-13-27(25)28/h1-17,28-29H,18-20H2,(H,33,35)/t29-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKHIGWPLGJZONE-LJAQVGFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)CC(C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C[C@@H](C(=O)Cl)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201117204 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-O-benzyl-L-tyrosyl chloride | |

CAS RN |

103321-60-4 | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103321-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 9H-Fluoren-9-ylmethyl N-[(1S)-2-chloro-2-oxo-1-[[4-(phenylmethoxy)phenyl]methyl]ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201117204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。